molecular formula C6H11ClN4O B2722454 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride CAS No. 232282-12-1

5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B2722454
CAS No.: 232282-12-1
M. Wt: 190.63
InChI Key: AEZVWUIWWAVWHO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound characterized by a methyl group at position 2, an aminomethyl substituent at position 5, and a carboxamide group at position 3 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-10-5(6(8)11)2-4(3-7)9-10;/h2H,3,7H2,1H3,(H2,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZVWUIWWAVWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the aminomethyl group can be introduced through nucleophilic substitution reactions. The carboxamide group is then formed via amidation reactions, often using reagents like carbodiimides or acid chlorides. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzyme active sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide hydrochloride C₇H₁₂ClN₅O (estimated) ~217.66 (calculated) 2-methyl, 5-aminomethyl, 3-carboxamide Not explicitly stated; inferred kinase/receptor modulation N/A
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride C₈H₁₅ClN₄O 230.69 1-methyl, 3-propyl, 4-amino Kinase inhibition, enzyme modulation
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid amide hydrochloride C₉H₁₅ClN₄O 230.69 5-piperidin-3-yl, 3-carboxamide Receptor binding, CNS-targeted therapies
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₈H₁₈N₄O 306.37 4,5-dihydro pyrazole, aryl substituents Anticancer, antimicrobial activities
Key Observations:
  • Substituent Effects: The target compound’s aminomethyl group at position 5 may enhance water solubility compared to lipophilic substituents like the propyl group in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride .
  • Molecular Weight : The target compound’s lower molecular weight (~217.66 vs. ~230.69 for others) suggests advantages in bioavailability and metabolic stability.

Biological Activity

5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and research findings from various studies.

The biological activity of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride can be attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The compound is believed to modulate neurotransmission and influence cellular signaling pathways, which can lead to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in inflammatory processes and tumorigenesis.
  • Receptor Modulation: It can act on neurotransmitter receptors, potentially mimicking or blocking their action.
  • Antioxidant Activity: Some studies indicate that it may possess antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride suggests good bioavailability, allowing it to cross the blood-brain barrier effectively. This characteristic is crucial for compounds targeting central nervous system disorders or cancers with neurological implications.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

The above table summarizes the inhibitory concentration (IC50) values of the compound against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Inflammatory Markers
In a controlled study, 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride was shown to significantly decrease levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory therapeutic agent.

Research Findings

  • Cytotoxicity Studies: A series of experiments demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity.
  • Molecular Docking Studies: Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.
  • Antioxidant Properties: Research indicates that it can scavenge free radicals, contributing to its overall biological activity and suggesting a dual role in combating cancer and oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide; hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the aminomethyl group can be introduced through reductive amination of a pyrazole-carboxaldehyde intermediate using sodium borohydride (NaBH4) in methanol . Optimization involves adjusting reaction time, temperature (e.g., 40–60°C for 6–12 hours), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity. For hydrochloride salt formation, stoichiometric HCl gas bubbling in anhydrous ether is recommended to avoid over-acidification .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to verify methyl and aminomethyl proton environments), 13C^{13}C-NMR (to confirm carboxamide carbonyl resonance at ~170 ppm), and IR spectroscopy (for N-H stretches at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography is definitive for regiochemical confirmation, though it requires high-purity crystals .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays using fluorescence-based substrates) or receptor binding (radioligand displacement assays). For example, compare IC50_{50} values against reference inhibitors like phenylbutazone (COX inhibition) . Use cell viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines, ensuring dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction pathways and optimize synthesis?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in pyrazole ring formation. Pair computational results with experimental validation using high-throughput screening (HTS) to narrow conditions (e.g., solvent polarity, catalyst loadings) . ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, are exemplary for reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data between this compound and structural analogs?

  • Methodological Answer : Conduct meta-analysis of published IC50_{50} values, accounting for assay variability (e.g., buffer pH, cell type). Use comparative molecular field analysis (CoMFA) to correlate structural differences (e.g., substituent electronegativity) with activity. For example, the 5-propyl analog shows enhanced antimicrobial activity due to increased lipophilicity, while the carboxamide group in the target compound may favor hydrogen bonding in enzyme pockets . Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can reactor design and process simulation improve scalable synthesis?

  • Methodological Answer : Utilize continuous-flow reactors for exothermic steps (e.g., HCl salt formation) to enhance heat dissipation and scalability. Simulate mass transfer kinetics using Aspen Plus or COMSOL to optimize mixing efficiency in biphasic reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing downstream processing time .

Q. What advanced spectroscopic techniques characterize degradation products under stressed stability conditions?

  • Methodological Answer : Subject the compound to accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS with electrospray ionization (ESI). Use 1H^1H-15N^{15}N HMBC NMR to track amine group reactivity. Compare with forced degradation studies (acid/base hydrolysis, oxidation with H2 _2O2_2) to identify labile sites .

Comparative and Mechanistic Questions

Q. How does the bioactivity profile of this compound compare to its 5-propyl and 5-phenylpyrazole analogs?

  • Methodological Answer : Generate a SAR table comparing logP, polar surface area, and IC50_{50} values across analogs. For instance, the 5-phenyl derivative may exhibit higher CNS permeability due to increased lipophilicity, while the target compound’s carboxamide group enhances solubility for in vitro assays. Test in parallel using standardized assays (e.g., MIC for antimicrobial activity) .

Q. What mechanistic insights explain its selectivity for specific enzyme targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding interactions. Key residues (e.g., catalytic lysine in kinases) may form hydrogen bonds with the carboxamide group, while the methyl group minimizes steric clashes. Validate via alanine scanning mutagenesis of the target enzyme .

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